molecular formula C5H6N2O4 B15204735 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid CAS No. 876508-60-0

2-(3,5-Dioxopyrazolidin-4-yl)acetic acid

Cat. No.: B15204735
CAS No.: 876508-60-0
M. Wt: 158.11 g/mol
InChI Key: KANKKERZAPYZRY-UHFFFAOYSA-N
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Description

2-(3,5-Dioxopyrazolidin-4-yl)acetic acid is a unique organic compound characterized by its pyrazolidine ring structure with two keto groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid typically involves the reaction of pyrazolidine derivatives with acetic acid under controlled conditions. One common method includes the condensation of hydrazine derivatives with diketones, followed by cyclization and oxidation to introduce the keto groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted acetic acid derivatives, and more complex pyrazolidine compounds.

Scientific Research Applications

2-(3,5-Dioxopyrazolidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The keto groups in the pyrazolidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(3,5-Dioxopyrrolidin-4-yl)acetic acid: Similar structure but with a pyrrolidine ring.

    2-(3,5-Dioxohexahydropyrimidin-4-yl)acetic acid: Contains a hexahydropyrimidine ring.

    2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid: Features a triazolidine ring.

Uniqueness: 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid is unique due to its specific pyrazolidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

876508-60-0

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

2-(3,5-dioxopyrazolidin-4-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)6-7-5(2)11/h2H,1H2,(H,6,10)(H,7,11)(H,8,9)

InChI Key

KANKKERZAPYZRY-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NNC1=O)C(=O)O

Origin of Product

United States

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